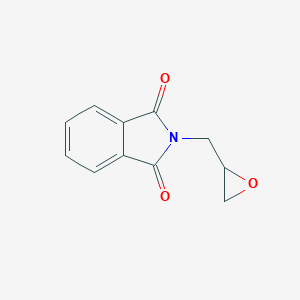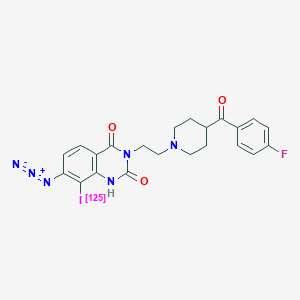
Azidoiodoketanserin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azidoiodoketanserin (AZIK) is a chemical compound that belongs to the family of ketanserin derivatives. It is a potent and selective antagonist of the 5-HT2A serotonin receptor. AZIK has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
Azidoiodoketanserin acts as a selective antagonist of the 5-HT2A serotonin receptor. It binds to the receptor and prevents serotonin from binding, thereby blocking its effects. This mechanism of action is similar to that of other serotonin receptor antagonists, such as ketanserin and ritanserin.
Biochemical and Physiological Effects:
Azidoiodoketanserin has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. Azidoiodoketanserin has also been shown to affect the release of various hormones, including cortisol and prolactin.
实验室实验的优点和局限性
Azidoiodoketanserin has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Azidoiodoketanserin is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of Azidoiodoketanserin in laboratory experiments. One limitation is that it is not a completely selective antagonist of the 5-HT2A receptor and can bind to other receptors as well. This can make it difficult to interpret the results of experiments using Azidoiodoketanserin. Additionally, Azidoiodoketanserin has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
未来方向
There are several potential future directions for research on Azidoiodoketanserin. One area of interest is the development of more selective and potent antagonists of the 5-HT2A receptor. This could help to address some of the limitations of Azidoiodoketanserin and provide researchers with more precise tools for investigating the role of this receptor.
Another area of interest is the use of Azidoiodoketanserin in the treatment of various neurological and psychiatric disorders. There is some evidence to suggest that targeting the 5-HT2A receptor may be beneficial in the treatment of conditions such as schizophrenia and depression. Further research is needed to determine the potential therapeutic applications of Azidoiodoketanserin and other 5-HT2A receptor antagonists.
Conclusion:
In conclusion, Azidoiodoketanserin is a potent and selective antagonist of the 5-HT2A serotonin receptor. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Azidoiodoketanserin has a relatively straightforward synthesis method and has several advantages for use in laboratory experiments. However, there are also some limitations to its use, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of Azidoiodoketanserin involves the reaction of ketanserin with iodine and sodium azide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with sodium azide to produce the final product. The process is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
Azidoiodoketanserin has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Azidoiodoketanserin has also been used to study the effects of serotonin on brain function and behavior.
属性
CAS 编号 |
136769-36-3 |
|---|---|
产品名称 |
Azidoiodoketanserin |
分子式 |
C22H20FIN6O3 |
分子量 |
560.3 g/mol |
IUPAC 名称 |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20FIN6O3/c23-15-3-1-13(2-4-15)20(31)14-7-9-29(10-8-14)11-12-30-21(32)16-5-6-17(27-28-25)18(24)19(16)26-22(30)33/h1-6,14H,7-12H2,(H,26,33)/i24-2 |
InChI 键 |
OALSEJAYBSRMHM-XXFZXMJFSA-N |
手性 SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])NC3=O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
其他 CAS 编号 |
136769-36-3 |
同义词 |
125I-azidoiodoketanserin 7-azido-8-iodoketanserin azidoiodoketanserin AZIK cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



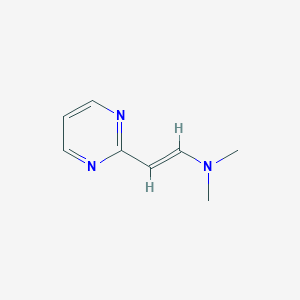
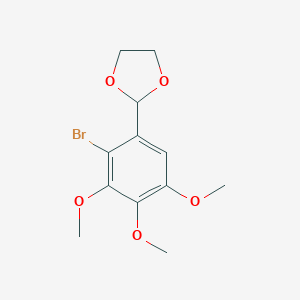
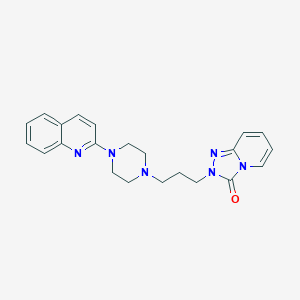
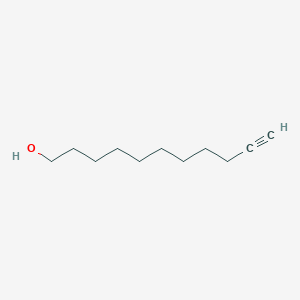
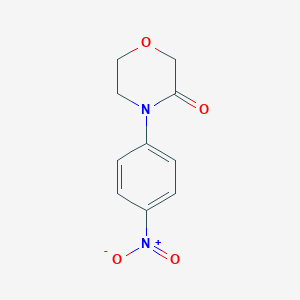
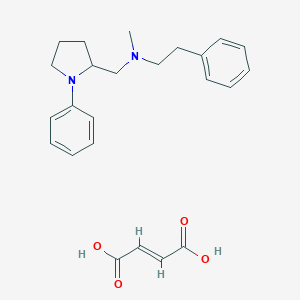
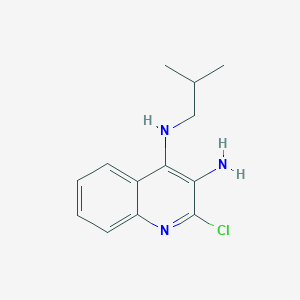
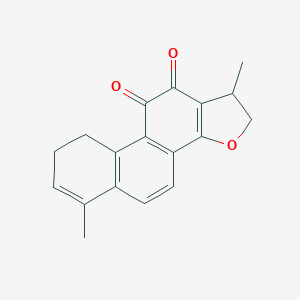
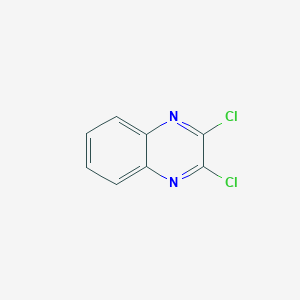
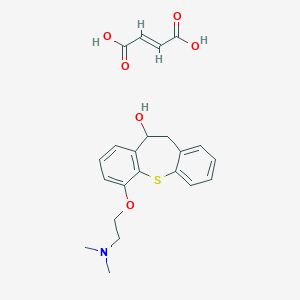
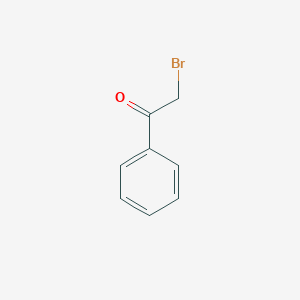
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)

